molecular formula C44H36Cl5MnN8 B1463191 Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride CAS No. 125565-45-9

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Cat. No. B1463191
CAS RN: 125565-45-9
M. Wt: 909 g/mol
InChI Key: OHZZTXYKLXZFSZ-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MTPPC) is a metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides . It is a synthetic, Manganese (III) porphyrin .


Synthesis Analysis

An electrochemical sensor has been developed based on the Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex, MnTMPyP, immobilized on the glassy carbon electrode, GCE, for the non-enzymatic selective electrocatalytic determination of hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is C44H36Cl5MnN8 . The molecular weight is 909.0 g/mol .


Chemical Reactions Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride finds utility as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry .


Physical And Chemical Properties Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is stable and soluble in water .

Scientific Research Applications

Electrochemical Sensor Systems

This compound is utilized in the synthesis of electrodes for electrochemical sensor systems. It serves as a biomimetic electrocatalytic sensor material for the detection of hydrogen peroxide, showcasing high sensitivity and selectivity . The compound’s ability to adsorb onto electrode surfaces allows for the efficient monitoring of hydrogen peroxide dynamics, which is crucial in understanding plant responses to stress factors .

Non-enzymatic Electrochemical Transducers

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is used in non-enzymatic electrocatalytic determination of hydrogen peroxide. It also acts as an electrochemical transducer in oxidase biosensors for analyzing biological media . This application is significant for the development of sensors and point-of-care devices that require high performance without the use of precious metals .

Organic Synthesis Catalysis

The compound finds utility as a catalyst in organic synthesis. Its role as an electron donor enables it to facilitate various redox transformations, making it a valuable catalyst for synthesizing complex organic molecules .

Oxidant in Organic Reactions

In addition to its catalytic properties, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride functions as an oxidant in organic reactions. Its ability to transfer electrons to other molecules makes it a versatile oxidant for promoting specific reaction pathways .

Photoreactive Substance in Photochemistry

The photoreactive nature of this compound allows it to be used in photochemical applications. It can participate in photoinduced electron transfer processes, which are fundamental in the field of photochemistry .

Biomimetic Sensing

The compound is integral in the development of biomimetic sensors. These sensors mimic enzymatic catalysis of redox transformations and are essential for detecting various analytes and biomarkers with high sensitivity and robustness .

properties

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZTXYKLXZFSZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl5MnN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

CAS RN

125565-45-9
Record name Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Reactant of Route 2
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Reactant of Route 3
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Reactant of Route 4
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Reactant of Route 5
Reactant of Route 5
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Reactant of Route 6
Reactant of Route 6
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.